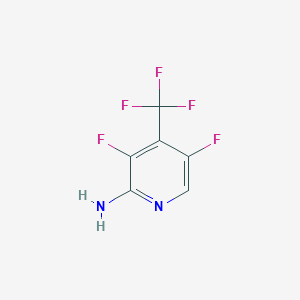

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine

Description

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS: 883498-68-8) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and fluorine atoms at the 3- and 5-positions of the pyridine ring, along with an amino (-NH₂) group at the 2-position. Its molecular formula is C₆H₃F₅N₂, with a molecular weight of 198.09 g/mol and a purity of 95% in commercial preparations . The compound is classified as a halogenated heterocycle and fluorinated building block, primarily utilized in pharmaceutical and agrochemical research for its electron-withdrawing and lipophilicity-enhancing properties .

The trifluoromethyl group enhances metabolic stability and influences the compound’s reactivity in electrophilic substitution reactions, while the fluorine atoms modulate solubility and intermolecular interactions. Hazard data classify it as a combustible liquid (UN2811), with warnings for skin, eye, and respiratory irritation .

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQXOZYOPSARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392913 | |

| Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883498-68-8 | |

| Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Substitution Using Ammonia Under High-Pressure Conditions

Early synthetic routes for 2-amino-3,5-difluoro-4-(trifluoromethyl)pyridine relied on halogen substitution reactions. For instance, 2-chloro-5-trifluoromethylpyridine undergoes amination with aqueous ammonia (28–40% concentration) in a closed vessel at elevated pressures (2–30 atm) and temperatures (100–150°C). The reaction substitutes the chlorine atom at the 2-position of the pyridine ring with an amino group. However, this method faces limitations:

- Decomposition risks : Exceeding 150°C leads to product degradation.

- Byproduct formation : Competing substitutions at the 6-position occur if halogens are present there.

- Low efficiency : Reaction times span 0.5–10 hours, with yields rarely exceeding 70%.

A modified approach from CN113527194B introduces cyanuric chloride and ammonium salts (e.g., NH₄Cl) in organic solvents (e.g., isopropanol, acetonitrile) at milder temperatures (30–80°C). Copper-based catalysts (e.g., CuCl₂) accelerate the substitution, achieving >90% conversion in 2–6 hours. Post-reaction extraction and crystallization yield 88–96% purity.

Catalytic Amination With Transition Metal Catalysts

Modern methods prioritize catalytic systems to reduce energy input and improve selectivity. CN113527194B exemplifies this by employing CuCl₂ or Cu(OAc)₂ with cyanuric chloride in a two-step process:

- Chlorination : 2-Chloro-5-trifluoromethylpyridine reacts with cyanuric chloride at 30–50°C to form 2,3-dichloro-5-trifluoromethylpyridine (GC conversion >90%).

- Amination : Ammonium salts (e.g., NH₄Cl) displace the 3-chloro group at 60–80°C, yielding the target compound.

Optimized conditions (Table 1):

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 30–80°C | 50°C (Step 1) 70°C (Step 2) |

| Catalyst Loading | 5–10 mol% Cu | 7.5 mol% CuCl₂ |

| Solvent | Isopropanol, MeCN | Isopropanol |

| Yield | 88–96% | 96% |

This method avoids high-pressure equipment and reduces hydrolysis byproducts.

Multi-Step Synthesis From Difluoroacetic Anhydride

A scalable route reported in ACS Organic Process Research & Development starts with 2,2-difluoroacetic anhydride and ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. Subsequent cyclization with methoxylamine hydrochloride and HBr/acetic acid yields a nitrile intermediate, which undergoes zinc-mediated reduction to the target amine. Key advantages include:

- Avoidance of fluorinating agents : Reduces safety hazards.

- High scalability : Validated on 3.0 kg scale with 60% yield.

- Purity : >99% by HPLC after crystallization.

Hydrazine-Mediated Reduction

US20060047124A1 discloses a method using hydrazine monohydrate and Raney nickel for dehalogenation. 3-Substituted-2,5,6-trifluoropyridine reacts with hydrazine at 50–150°C, followed by hydrogenation to replace fluorine with amino groups. Critical parameters:

- Hydrazine ratio : 3–15 equivalents.

- Catalyst : Raney nickel (5–10 wt%).

- Yield : 70–85% after purification.

This method is notable for mild conditions but requires careful handling of hydrazine.

Comparative Analysis of Industrial Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and bases, with reactions typically conducted at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Overview

The compound is utilized as a building block in the synthesis of pharmaceuticals. Its unique electronic characteristics, imparted by the trifluoromethyl and difluoro groups, enhance the pharmacokinetic properties of drugs, making them more effective.

Applications

- Drug Development : It is explored for its potential in designing molecules with improved metabolic stability and membrane penetration capabilities .

- Biological Activities : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for various therapeutic applications .

Case Study: Drug Synthesis

A notable example includes its use in synthesizing kinase inhibitors, which target specific enzymes involved in cancer progression. The compound serves as an intermediate in the development of selective inhibitors for phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways .

Agrochemicals

Overview

In agricultural chemistry, this compound is incorporated into pesticides and herbicides to enhance their efficacy and stability.

Applications

- Pesticide Formulation : The compound's fluorinated structure contributes to increased resistance against environmental degradation, improving the longevity and effectiveness of agrochemical products.

- Herbicide Development : Its unique properties allow for the development of selective herbicides that minimize damage to non-target plants while effectively controlling weeds .

Materials Science

Overview

The compound is also valuable in materials science for developing advanced materials with specific electronic and optical properties.

Applications

- Electronic Materials : Utilized in creating materials with tailored electronic properties, suitable for applications in organic electronics and photonics .

- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the strong fluorine-carbon bonds present in the structure .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are compared below:

Key Observations:

Substituent Effects on Reactivity and Solubility: Fluorine vs. Chlorine vs. The dichloro analog (C₅H₃Cl₂FN₂) exhibits a higher melting point (119–123°C) due to stronger van der Waals interactions from chlorine’s larger atomic radius . Trifluoromethyl Group: The -CF₃ group in the target compound and its 3,6-difluoro isomer enhances lipophilicity and electron-withdrawing effects, making these derivatives more suited for drug design compared to non-CF₃ analogs like 2-amino-3,5-difluoropyridine .

Positional Isomerism: The 3,5-difluoro-CF₃ isomer (target compound) and the 3,6-difluoro-CF₃ isomer (CAS 675602-89-8) demonstrate how fluorine positioning affects physical properties. The 3,6 isomer has a higher melting point (66–68°C vs.

Hazard Profiles :

- Fluorinated pyridines generally exhibit moderate toxicity (e.g., UN2811 classification). The dichloro analog (C₅H₃Cl₂FN₂) poses additional risks due to chlorine’s reactivity, as indicated by its hazard codes for skin and eye damage .

Data Tables

Table 1: Physical Properties of Selected Pyridine Derivatives

| Property | Target Compound | 3,5-Difluoropyridine | 3,6-Difluoro-CF₃ Pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 198.09 | 130.09 | 198.10 |

| Melting Point (°C) | Not reported | 55–59 | 66–68 |

| Purity | 95% | 98% | 95% |

| Key Hazards | Combustible liquid | UN2811 | UN2811 |

Biological Activity

2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (CAS No: 3483849) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The compound features a unique combination of amino, difluoro, and trifluoromethyl functional groups, which significantly influence its reactivity and biological properties. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₆H₃F₅N₂

- Molecular Weight : 198.09 g/mol

- Melting Point : 66-68 °C

- Structure : The presence of multiple fluorine atoms enhances the compound's reactivity, making it suitable for various medicinal applications.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymes :

- Antiviral Activity :

-

Anticancer Properties :

- Preliminary studies suggest that the compound may influence cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to tumor growth.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Antiviral Studies

In a study evaluating the antiviral properties of trifluoromethyl pyridine derivatives, several compounds demonstrated high efficacy against TMV and CMV. For example:

- Compound A10 exhibited an inactivation activity of 93.1% against TMV with an EC50 of 54.5 μg/mL, indicating strong antiviral potential compared to standard treatments .

Anticancer Research

Research into the anticancer properties of related pyridine derivatives has shown that these compounds can significantly inhibit tumor growth in vitro. Studies indicate that the mechanism involves targeting specific signaling pathways responsible for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution reactions starting from fluorinated pyridine precursors. For example, pentafluoropyridine can undergo sequential substitution with sodium azide to introduce amine groups, followed by trifluoromethylation using reagents like (CF₃)₂Hg or CF₃Cu . Reaction temperature (50–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of nucleophiles (e.g., NaN₃) critically affect regioselectivity and yield. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers optimize purification and characterization of this compound?

- Methodology :

- Purification : Use recrystallization (solvent: ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to remove byproducts like unreacted fluoropyridines .

- Characterization :

- NMR : ¹⁹F NMR distinguishes fluorine environments (δ -60 to -70 ppm for CF₃ groups; -110 to -120 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 198.10 (C₆H₃F₅N₂) .

- XRD : Single-crystal X-ray diffraction resolves the substitution pattern and confirms planarity of the pyridine ring .

Q. What spectroscopic and chromatographic techniques are essential for identifying structural analogs of this compound?

- Methodology :

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- HPLC-MS : Use reversed-phase columns (e.g., Agilent Zorbax SB-C18) with gradient elution to separate analogs differing in trifluoromethyl or amino group positions .

- Tandem MS/MS : Fragment ions (e.g., loss of NH₂ or CF₃ groups) help differentiate isomers .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing CF₃ group deactivates the pyridine ring, reducing reactivity in electrophilic substitutions but enhancing stability in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via ¹H NMR; para-substitution to the amino group is favored due to steric and electronic effects . Computational studies (DFT) show that fluorine atoms increase the energy barrier for nucleophilic attack at C-4, directing reactivity to C-2 and C-6 positions .

Q. How can researchers resolve contradictions in reported yields for trifluoromethylation reactions involving this compound?

- Methodology : Discrepancies often arise from competing side reactions (e.g., defluorination or over-trifluoromethylation). Control experiments under inert atmospheres (N₂/Ar) minimize oxidative byproducts. Use in-situ ¹⁹F NMR to track intermediate formation. For example, CF₃Cu-generated intermediates may require strict temperature control (<50°C) to prevent decomposition . Comparative studies using alternative trifluoromethyl sources (e.g., Togni’s reagent) can identify optimal conditions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with protein structures (e.g., kinase domains) to model binding affinities. The amino group forms hydrogen bonds with Asp/Lys residues, while CF₃ enhances hydrophobic interactions .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Fluorine atoms improve membrane permeability, as predicted by LogP calculations (cLogP ≈ 1.5) .

Q. How does the compound’s fluorination pattern affect its metabolic stability in pharmacokinetic studies?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Trifluoromethyl groups reduce oxidative metabolism by CYP450 enzymes compared to non-fluorinated analogs .

- Isotope labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track defluorination pathways. Fluorine at C-3 and C-5 resists enzymatic cleavage, enhancing plasma half-life .

Q. What role does this compound play in material science, particularly in fluoropolymer synthesis?

- Methodology : As a monomer, it can be incorporated into polyamides or polyesters via polycondensation. For example, react with terephthaloyl chloride in DMAc at 120°C to form thermally stable polymers (Tg > 200°C). Fluorine atoms enhance hydrophobicity, as measured by water contact angles (>100°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.